Z-Phe-cit-amc

Description

Rationale for Utilizing Fluorogenic Probes in Protease Activity Studies

Fluorogenic probes are widely used for determining protease specificity and for the continuous monitoring of enzymatic activity. nih.gov These substrates offer significant advantages over other methods, such as those involving radiolabeling, by providing a safer and more straightforward assay format. iris-biotech.de The core principle involves a peptide sequence, which is recognized by a specific protease, linked to a fluorescent reporter molecule, or fluorophore. In its initial state, as part of the peptide substrate, the fluorophore's fluorescence is minimal. Upon enzymatic cleavage of the peptide bond by a target protease, the fluorophore is released, leading to a quantifiable increase in fluorescence. researchgate.net

This method's high sensitivity allows for the use of low enzyme and substrate concentrations, which is crucial when working with rare or difficult-to-purify enzymes. nih.gov Furthermore, the real-time nature of the fluorescence signal enables detailed kinetic analysis of enzyme function. pnas.org The simplicity and scalability of these assays make them ideal for high-throughput screening (HTS), a critical component of drug discovery efforts aimed at identifying novel protease inhibitors. evitachem.com

Principles of 7-Amino-4-Methylcoumarin (B1665955) (AMC) as a Reporter Fluorophore

7-Amino-4-methylcoumarin (AMC) is a classic and highly popular fluorophore used in the design of substrates for protease assays. iris-biotech.dethermofisher.com Its utility stems from a dramatic change in its fluorescent properties upon cleavage from the peptide.

When the amino group of AMC is linked via an amide bond to the C-terminal amino acid of a peptide, its fluorescence is effectively quenched. caymanchem.com The absorption and emission spectra of the conjugated peptide are in the shorter wavelength range. iris-biotech.dethermofisher.com Proteolytic cleavage of this amide bond liberates the free AMC molecule. The free amine group in the liberated AMC acts as a powerful electron-donating group, which results in a substantial increase in fluorescence intensity and a shift of the excitation and emission wavelengths to longer values (a red-shift). iris-biotech.de This large increase in the fluorescent signal, which can be on the order of 700-fold, provides an excellent signal-to-noise ratio, ensuring the low fluorescence of the intact substrate does not interfere with the assay's sensitivity. iris-biotech.de

The distinct spectral properties of the substrate versus the product allow for clear and unambiguous detection of enzymatic activity.

Table 1: Spectral Properties of 7-Amino-4-Methylcoumarin (AMC)

| State | Excitation Maximum (nm) | Emission Maximum (nm) | Fluorescence |

| Peptide-conjugated AMC | ~330-342 iris-biotech.dethermofisher.com | ~390 iris-biotech.dethermofisher.com | Weak |

| Free AMC (post-cleavage) | ~341-354 caymanchem.comaatbio.com | ~440-445 caymanchem.comfluorofinder.com | Strong |

Evolution of Peptide-AMC Substrates for Enzymatic Profiling

The development of peptide-AMC substrates has progressed significantly, moving from simple probes to complex libraries for comprehensive enzyme analysis. Early substrates often consisted of a single amino acid or a short peptide sequence attached to AMC. thermofisher.com While useful, these probes only provided limited information about a protease's preferences.

A major advancement was the creation of combinatorial libraries of fluorogenic substrates. pnas.org These libraries contain vast mixtures of peptides with diverse amino acid sequences, allowing for the rapid and systematic profiling of a protease's substrate specificity. nih.govpnas.org By identifying the most readily cleaved sequences, researchers can create a detailed "pharmacophoric portrayal" of the enzyme's active site, which is invaluable for designing highly selective substrates and potent inhibitors. nih.gov

The synthesis of peptide-AMC derivatives, however, can be challenging due to the poor nucleophilicity of the AMC amine group. Innovations in solid-phase synthesis, such as the use of pre-loaded resins with AMC-amino acid derivatives, have been developed to overcome these synthetic hurdles and streamline the production of these critical research tools. pnas.org

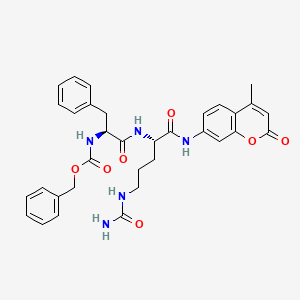

Contextualizing Z-Phe-cit-amc within the Landscape of Modified Peptide Substrates

This compound is an example of a modified fluorogenic peptide substrate, where specific chemical alterations are made to the peptide sequence to achieve desired specificities. The "Z" group represents a benzyloxycarbonyl protecting group at the N-terminus of the peptide. The peptide portion consists of Phenylalanine (Phe) and, crucially, Citrulline (cit), an amino acid that is not one of the 20 common proteinogenic amino acids.

The incorporation of a non-standard amino acid like citrulline is a key strategy in substrate design to probe the specificity of proteases and to develop substrates that are selective for particular enzymes or enzyme families. In the case of this compound, it is a derivative of Citrullyl-7-amino-4-methylcoumarin (Cit-AMC) and has been identified as a substrate for certain plant cysteine proteinases, such as papain, ficin (B600402), and bromelain (B1164189). evitachem.com

This specificity contrasts sharply with the more widely known substrate, Z-Phe-Arg-AMC, where arginine (Arg) is in the P1 position (the amino acid immediately preceding the cleavage site). Z-Phe-Arg-AMC is a substrate for a different class of proteases, primarily serine proteases like cathepsins, kallikrein, and trypsin. sigmaaldrich.comechelon-inc.commedchemexpress.comfocusbiomolecules.com The substitution of arginine with citrulline fundamentally alters the substrate's recognition by enzymes, highlighting how subtle changes in peptide composition can dictate enzyme selectivity. This targeted modification is part of a broader trend in chemical biology to create sophisticated molecular probes, which includes the incorporation of various unnatural amino acids and the development of novel fluorophore/quencher pairs to expand the toolkit for enzymatic profiling. researchgate.net

Structure

2D Structure

Properties

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35N5O7/c1-21-17-29(39)45-28-19-24(14-15-25(21)28)36-30(40)26(13-8-16-35-32(34)42)37-31(41)27(18-22-9-4-2-5-10-22)38-33(43)44-20-23-11-6-3-7-12-23/h2-7,9-12,14-15,17,19,26-27H,8,13,16,18,20H2,1H3,(H,36,40)(H,37,41)(H,38,43)(H3,34,35,42)/t26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUEOJGPMXYDCQT-SVBPBHIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCNC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H35N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

613.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Structural Derivatization of Z Phe Cit Amc

Precursor Compounds and Initial Synthesis of Z-Phe-Arg-AMC

The synthesis of Z-Phe-cit-amc begins with its precursor, Z-Phe-Arg-AMC (N-carbobenzoxy-L-phenylalanyl-L-arginyl-7-amino-4-methylcoumarin). sigmaaldrich.com This compound is a well-established fluorogenic substrate for a variety of proteases, including cathepsins and kallikreins. sigmaaldrich.commedchemexpress.comfocusbiomolecules.com The synthesis of Z-Phe-Arg-AMC is typically achieved through standard peptide synthesis methodologies.

The key components of Z-Phe-Arg-AMC are:

Z (Benzyloxycarbonyl group): An N-terminal protecting group.

Phe (Phenylalanine): An amino acid residue.

Arg (Arginine): An amino acid residue that is crucial for the subsequent conversion to citrulline.

AMC (7-amino-4-methylcoumarin): A fluorescent reporter group that is quenched until cleaved from the peptide. caymanchem.comcaymanchem.com

The cleavage of the amide bond between arginine and AMC by a target protease releases the fluorophore, resulting in a measurable increase in fluorescence. sigmaaldrich.com

Enzymatic Conversion: Citrullination of Z-Phe-Arg-AMC to this compound

The transformation of Z-Phe-Arg-AMC to this compound is achieved through an enzymatic process known as citrullination or deimination. nih.govwikipedia.org This post-translational modification is catalyzed by a family of enzymes called Peptidylarginine Deiminases (PADs). nih.govwikipedia.org

Mechanism and Specificity of Peptidylarginine Deiminase (PAD) Enzymes in Substrate Modification

PAD enzymes catalyze the hydrolysis of the guanidino group of an arginine residue, converting it into a ureido group, thus forming citrulline. nih.govcaymanchem.com This reaction requires calcium ions (Ca2+) as a cofactor. caymanchem.comresearchgate.net The conversion of the positively charged arginine to the neutral citrulline can lead to significant conformational changes in proteins and peptides. caymanchem.combiorxiv.org

The catalytic mechanism of PADs involves a cysteine residue in the active site. nih.gov The process is initiated by the nucleophilic attack of the thiolate of this cysteine on the guanidinium (B1211019) carbon of the arginine substrate. This forms a tetrahedral intermediate, which then collapses to release ammonia (B1221849) and form a stable S-alkylthiouronium intermediate. Subsequent hydrolysis of this intermediate yields the citrullinated product and regenerates the active enzyme. nih.gov

PAD enzymes exhibit a degree of substrate specificity, although the precise determinants of this specificity are still under investigation. Different PAD isozymes (PAD1, PAD2, PAD3, PAD4, and PAD6) can have different tissue distributions and substrate preferences. nih.gov For instance, PAD2 and PAD4 are known to citrullinate various proteins, including histones and serpins. biorxiv.orgnih.gov

Optimization of In Vitro Citrullination Reactions for Substrate Generation

The generation of this compound from Z-Phe-Arg-AMC in a laboratory setting requires the optimization of the in vitro citrullination reaction. Several factors can influence the efficiency of this enzymatic conversion:

Enzyme Concentration: The concentration of the PAD enzyme will directly affect the rate of the reaction.

Substrate Concentration: The concentration of Z-Phe-Arg-AMC needs to be carefully chosen to ensure saturation of the enzyme for optimal activity.

Calcium Concentration: As PADs are calcium-dependent, the concentration of Ca2+ is a critical parameter to optimize. caymanchem.com

pH: PAD enzymes typically exhibit optimal activity within a specific pH range. nih.gov

Temperature and Incubation Time: These parameters must be controlled to ensure the reaction proceeds to completion without degradation of the substrate or product.

A study on the citrullination of serpins by PAD2 and PAD4 demonstrated the time-dependent nature of the reaction, with progress curves showing increasing modification over time. nih.gov Similar principles would apply to the in vitro synthesis of this compound.

Implications of Citrulline Incorporation for Enzyme Recognition and Catalysis

The replacement of arginine with citrulline in a peptide substrate has profound implications for how it is recognized and processed by enzymes. The most significant change is the loss of the positive charge at physiological pH. caymanchem.com

This alteration can dramatically affect the interaction of the substrate with the enzyme's active site. For many proteases, a positively charged residue at the P1 position (the amino acid residue immediately preceding the cleavage site) is a key recognition element. For example, trypsin is a serine protease that specifically cleaves peptide chains after arginine or lysine (B10760008) residues. The conversion of arginine to citrulline in a substrate like Z-Phe-Arg-AMC would render it resistant to cleavage by trypsin. nih.gov

Conversely, some enzymes are specifically designed to recognize or are more active towards citrullinated substrates. The synthesis of this compound was driven by the need for substrates for plant cysteine proteinases like papain, ficin (B600402), and bromelain (B1164189), which were found to hydrolyze this compound effectively. researchgate.net

The incorporation of citrulline can also lead to conformational changes in the peptide, which may either enhance or inhibit its binding to an enzyme's active site. biorxiv.org Detailed kinetic studies on the effects of citrullination have shown that it can significantly alter enzyme activity, in some cases decreasing it by several orders of magnitude. researchgate.netbiorxiv.org

Enzymatic Hydrolysis and Specificity Profiling of Z Phe Cit Amc

Characterization of Z-Phe-cit-amc as a Substrate for Plant Cysteine Proteinases

Research has specifically identified this compound as an effective substrate for several plant cysteine proteinases. researchgate.netevitachem.comresearchgate.net The inclusion of a citrulline residue adjacent to the fluorescent reporter group appears to be a key factor in its reactivity with these enzymes, as preliminary studies have shown that citrulline-containing substrates are significantly more susceptible to hydrolysis by plant thiol enzymes compared to their susceptibility to mammalian serine proteases. researchgate.net

This compound has been demonstrated to be a good substrate for papain, a well-characterized cysteine proteinase from papaya latex. researchgate.netresearchgate.net The hydrolysis of the peptide bond between the citrulline and the AMC group is efficiently catalyzed by the enzyme. While detailed kinetic parameters are not extensively reported in the available literature, studies confirm its effective cleavage. researchgate.netpubcompare.ai The preference for citrulline in the P1 position is a notable feature of papain's substrate specificity. researchgate.net

Similar to papain, the plant cysteine proteinase ficin (B600402) readily hydrolyzes this compound. researchgate.netresearchgate.net It has been observed that the replacement of an alanine (B10760859) residue with a citrulline residue at the position adjacent to the fluorophore results in a markedly higher rate of hydrolysis by ficin. researchgate.net This indicates a strong preference for citrulline in the active site, making this compound a highly efficient substrate for measuring ficin activity. researchgate.net

Stem bromelain (B1164189), a cysteine proteinase mixture from pineapple, also effectively utilizes this compound as a substrate. researchgate.netresearchgate.net The compound is among the derivatives of Cit-AMC that have been highlighted as particularly good substrates for bromelain, allowing for sensitive detection of its proteolytic activity. researchgate.net

The enhanced reactivity of this compound with papain, ficin, and bromelain points to a shared recognition motif within the active sites of these enzymes. The S1 subsite—the binding pocket that accommodates the amino acid residue N-terminal to the scissile bond (the P1 position)—shows a distinct preference for the citrulline residue. researchgate.net Studies directly comparing substrates have shown that incorporating citrulline at P1, in place of a residue like alanine, leads to a higher rate of hydrolysis. researchgate.net This suggests that the ureido group of the citrulline side chain forms favorable interactions within the S1 subsite of these plant proteinases, contributing to efficient substrate binding and turnover.

Table 1: Reactivity of Plant Cysteine Proteinases with this compound

| Enzyme | Common Source | Reactivity with this compound | Citation |

| Papain | Papaya | Good Substrate | researchgate.netresearchgate.net |

| Ficin | Fig | Good Substrate | researchgate.netresearchgate.net |

| Bromelain | Pineapple | Good Substrate | researchgate.netresearchgate.net |

Bromelain Substrate Utilization and Specificity

Investigation of this compound Interactions with Mammalian Proteases

The interaction of this compound with mammalian proteases has been explored, particularly within the family of cysteine cathepsins, which play crucial roles in various physiological and pathological processes.

The utility of this compound as a substrate for mammalian cysteine cathepsins is more selective compared to its broad reactivity with plant proteinases. Research has indicated that this compound can serve as a substrate for Cathepsin B and Cathepsin V. pubcompare.ai

In contrast, the structurally similar substrate Z-Phe-Arg-AMC is more commonly employed for a wider array of cathepsins, including Cathepsin L, K, and S. nih.govnih.gov However, Z-Phe-Arg-AMC often suffers from a lack of specificity, as it is readily cleaved by multiple cathepsins. nih.govresearchgate.netresearchgate.netnih.gov For example, Z-Phe-Arg-AMC is a substrate for Cathepsins B, K, L, and V. nih.gov

The broader use of Z-Phe-Arg-AMC suggests that many cathepsins, such as L and S, have a strong preference for a basic arginine residue in the P1 position. The subtle structural difference between the guanidinium (B1211019) group of arginine and the ureido group of citrulline likely accounts for the differential specificity and reactivity of this compound among the various cathepsins. Cathepsin X/Z, being a carboxypeptidase, shows minimal activity on such N-terminally blocked dipeptide substrates. nih.gov

Table 2: Reported Recognition of this compound by Mammalian Cysteine Cathepsins

| Enzyme | Reported Recognition/Activity | Citation |

| Cathepsin B | Recognized as a substrate. | pubcompare.ai |

| Cathepsin L | No specific data available for this compound; Z-Phe-Arg-AMC is a common substrate. | nih.govnih.gov |

| Cathepsin K | No specific data available for this compound; Z-Phe-Arg-AMC is a common substrate. | nih.govnih.gov |

| Cathepsin S | No specific data available for this compound; Z-Phe-Arg-AMC is a common substrate. | nih.govnih.gov |

| Cathepsin V | Recognized as a substrate. | pubcompare.ai |

| Cathepsin X/Z | Not an expected substrate due to carboxypeptidase activity. | nih.gov |

Analysis of Plasmin and Thrombin Reactivity in Relation to Citrullination

The differential reactivity of plasmin and thrombin towards citrullinated substrates is a key area of investigation. Both are trypsin-like serine proteases with high sequence identity and similar tertiary structures. nih.gov However, their substrate specificities diverge significantly when presented with citrulline at the P1 position, as is the case with this compound.

Research has shown that a citrulline-containing reporter peptide is preferentially cleaved by plasmin over thrombin. nih.gov This selectivity is significant because citrullination of natural protease inhibitors, such as antiplasmin, can convert them from an inhibitor into a substrate for plasmin. nih.gov This conversion has important physiological implications, particularly in processes like thrombosis. Studies confirm that citrullinated antithrombin is not recognized by thrombin, whereas citrullinated antiplasmin becomes a plasmin substrate. nih.gov The hydrolysis of this compound by plasmin can be monitored in real-time by the release of the fluorescent 7-amido-4-methylcoumarin (AMC) group. nih.gov

Substrate Potential for Other Serine Proteases (e.g., Plasma Kallikrein, Trypsin)

While this compound is a specific tool for studying citrulline-preferring enzymes, its arginine-containing precursor, Z-Phe-Arg-AMC, is a well-established fluorogenic substrate for a broader range of serine proteases. This provides a comparative basis for understanding the impact of citrullination on substrate recognition.

Plasma Kallikrein: Z-Phe-Arg-AMC is a known fluorogenic substrate for plasma kallikrein, an enzyme involved in blood pressure regulation and inflammation. echelon-inc.combachem.comeurogentec.com The activity of plasma kallikrein can be monitored using this substrate. researchgate.net

Trypsin: Z-Phe-Arg-AMC also serves as a substrate for trypsin. echelon-inc.combachem.combiosynth.comsigmaaldrich.com Trypsin-like proteases are a broad class of enzymes, and their activity can be assayed using this fluorogenic peptide. pubcompare.ai

The conversion of the P1 arginine to citrulline in this compound generally reduces its reactivity with proteases that have a strong preference for arginine, while enhancing its utility as a substrate for enzymes that specifically recognize or tolerate citrulline.

Determination of Enzymatic Kinetic Parameters

The efficiency of an enzyme's catalysis on a given substrate is quantified by its kinetic parameters. For this compound, these parameters reveal the affinity of the enzyme for the substrate and the rate at which it is converted to product.

Measurement of Michaelis-Menten Constant (K_m)

The Michaelis-Menten constant (K_m) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). youtube.com It is an inverse measure of the substrate's binding affinity to the enzyme. A lower K_m value indicates a higher affinity. The determination of K_m for this compound involves measuring the initial reaction velocities at various substrate concentrations and fitting the data to the Michaelis-Menten equation. dcu.ieint-res.comnih.gov

For the related substrate Z-Phe-Arg-AMC, K_m values have been determined for various proteases. For instance, with cathepsin B, the K_m for Z-Phe-Arg-AMC was measured at different pH values. nih.gov Similarly, kinetic parameters for the hydrolysis of Z-Phe-Arg-AMC by papain have been studied, where the K_m value changes with pH. researchgate.net

Calculation of Catalytic Rate Constant (k_cat)

The catalytic rate constant (k_cat), also known as the turnover number, is the first-order rate constant for the conversion of the enzyme-substrate complex to product. genscript.com It represents the maximum number of substrate molecules converted to product per enzyme molecule per unit of time. reddit.com The k_cat is calculated from the Vmax and the enzyme concentration ([E]) using the equation: k_cat = Vmax / [E]. dcu.ie

Assessment of Catalytic Efficiency (k_cat/K_m)

The catalytic efficiency, represented by the ratio k_cat/K_m, is a measure of how efficiently an enzyme converts a substrate into a product. reddit.com It takes into account both the binding affinity (K_m) and the catalytic rate (k_cat). A higher k_cat/K_m value signifies a more efficient enzyme. This parameter is particularly useful for comparing the specificity of an enzyme for different substrates, especially at low substrate concentrations. reddit.combakerlab.org

For example, the catalytic efficiency of cathepsin B with Z-Phe-Arg-AMC has been determined to be high. nih.govacs.org In studies of other proteases, the k_cat/K_m values for various substrates are often compared to understand substrate specificity. For instance, the k_cat/K_m for antiplasmin citrullination by PAD2 and PAD4 were found to be 8500 and 6200 M⁻¹s⁻¹, respectively. nih.gov

Table 1: Enzymatic Kinetic Parameters for Related Substrates

| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |

| Papain | Z-Phe-Arg-AMC | N/A | N/A | 1.05 x 10⁵ | focusbiomolecules.com |

| Cathepsin B | Z-Phe-Arg-AMC | 19.8 ± 3.4 | 11.0 ± 0.6 | 5.6 x 10⁵ | nih.gov |

| Cathepsin L | Z-Phe-Arg-AMC | N/A | N/A | 10⁶ | focusbiomolecules.com |

| Plasma Kallikrein | Z-Phe-Arg-AMC | N/A | N/A | N/A | echelon-inc.com |

| Trypsin | Z-Phe-Arg-AMC | N/A | N/A | N/A | bachem.com |

Note: "N/A" indicates that the specific value was not available in the cited sources. The table is provided for comparative context with the arginine-containing analog of this compound.

Applications of Z Phe Cit Amc in Advanced Biochemical Assays

Development of Sensitive Fluorometric Assays for Protease Activity Quantification

The fluorometric nature of the assay using Z-Phe-cit-amc allows for highly sensitive detection of protease activity. The release of 7-amino-4-methylcoumarin (B1665955) (AMC) from the substrate upon enzymatic hydrolysis results in a significant increase in fluorescence intensity, which can be measured with high precision. researchgate.netgoogle.com This method is widely employed for quantifying the activity of enzymes like papain, ficin (B600402), and bromelain (B1164189). evitachem.comresearchgate.net The fluorescence of the liberated AMC is typically measured at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm. echelon-inc.comopenbiochemistryjournal.comnih.gov

To ensure maximal sensitivity and accuracy in protease activity quantification, the optimization of reaction conditions is critical. Parameters such as pH, temperature, and ionic strength must be tailored for the specific enzyme being investigated, as these factors significantly influence its catalytic efficiency. escholarship.org

pH: Protease activity is highly dependent on the pH of the reaction buffer, as it affects the ionization state of amino acid residues in the enzyme's active site and the substrate itself. For instance, many lysosomal cysteine proteases, which can also cleave similar peptide-AMC substrates, exhibit optimal activity at an acidic pH of around 5.5. researchgate.net In contrast, other proteases, like a cysteine protease from baby kiwi, show maximum activity in a neutral pH range of 6.5 to 7.5. openbiochemistryjournal.com

Temperature: The rate of enzymatic reactions generally increases with temperature up to an optimal point, beyond which the enzyme begins to denature and lose activity. A common temperature for protease assays is 37°C, which mimics physiological conditions. openbiochemistryjournal.comnih.gov However, the optimal temperature can vary, and it is essential to determine it for each specific enzyme-substrate system. openbiochemistryjournal.com

Ionic Strength: The salt concentration of the assay buffer can influence enzyme activity by affecting protein solubility and the electrostatic interactions between the enzyme and its substrate. researchgate.netacs.org Studies have shown that increasing the ionic strength can restore enzymatic activity that was inhibited by charged molecules, demonstrating the importance of optimizing salt concentration. researchgate.netresearchgate.net

| Parameter | Typical Range | Rationale | Reference Example (using similar AMC substrates) |

|---|---|---|---|

| pH | 5.0 - 8.0 | Enzyme active site and substrate ionization state are pH-dependent. | Optimal activity for a cysteine protease at pH 6.5-7.5. openbiochemistryjournal.com |

| Temperature | 25°C - 40°C | Affects reaction kinetics and enzyme stability. | Assays commonly performed at 37°C. openbiochemistryjournal.comnih.gov |

| Ionic Strength (NaCl) | 50 mM - 200 mM | Modulates electrostatic interactions and enzyme conformation. | Increasing salt concentration restored cathepsin S activity. researchgate.netresearchgate.net |

The cleavage of this compound can be measured using two primary methodologies: real-time monitoring and endpoint assays.

Real-time monitoring , or kinetic assay, involves the continuous measurement of fluorescence increase from the moment the reaction is initiated. nih.gov This approach provides detailed information about the initial rate of the reaction (V₀), which is crucial for enzyme kinetics studies, such as the determination of Michaelis-Menten parameters (Kₘ and k꜀ₐₜ). nih.gov Real-time assays are powerful for studying the dynamics of enzyme activation or inhibition. nih.govgoogle.com

Endpoint assays involve incubating the enzyme with the substrate for a fixed period, after which the reaction is stopped (e.g., by adding acetic acid or a specific inhibitor). dcu.iedcu.ie The total fluorescence of the released AMC is then measured. openbiochemistryjournal.comgoogle.com While less detailed than kinetic assays, endpoint methods are often simpler to perform, require less sophisticated equipment, and are well-suited for high-throughput applications where a large number of samples are processed simultaneously. dcu.ie

Optimization of Assay Conditions (e.g., pH, temperature, ionic strength)

Utilization in Enzyme Purification and Characterization Protocols

This compound is an effective tool for monitoring protease activity throughout multi-step purification protocols. During purification processes such as size-exclusion and ion-exchange chromatography, fractions are collected and assayed for their ability to hydrolyze the substrate. nih.gov The fractions exhibiting the highest activity are pooled and advanced to the next purification step. nih.govdcu.ie This allows researchers to track the enzyme of interest and calculate the purification fold and recovery at each stage.

Once an enzyme is purified, this compound and other similar substrates are used for its biochemical characterization. By testing the purified enzyme against a panel of fluorogenic substrates with different amino acid sequences, its substrate specificity can be determined. openbiochemistryjournal.comnih.gov This helps in classifying the protease and understanding its physiological role. For example, a purified peptidase that shows no activity on N-terminally blocked substrates like Z-Phe-Ala-AMC is indicative of an exopeptidase rather than an endopeptidase. nih.gov

Contributions to Structure-Activity Relationship (SAR) Studies of Proteases

Structure-activity relationship (SAR) studies are fundamental to understanding how an enzyme recognizes and binds its substrate, which is essential for designing specific inhibitors or novel substrates. This compound, containing the non-canonical amino acid citrulline, is a valuable probe in such studies. mdpi.com

The efficiency with which a protease cleaves a substrate is determined by the interactions between the substrate's amino acid residues (P1, P2, P3, etc.) and the corresponding binding pockets (S1, S2, S3, etc.) of the enzyme. hzdr.de By systematically modifying the structure of a substrate like this compound and measuring the resulting changes in kinetic parameters (Kₘ and k꜀ₐₜ), researchers can map the chemical and steric preferences of the enzyme's active site. hzdr.de

The use of citrulline at the P1 position is particularly informative. Citrulline is structurally similar to arginine but lacks its positive charge at neutral pH. nih.gov Comparing the cleavage of this compound with an arginine-containing equivalent (like Z-Phe-Arg-AMC) can reveal the importance of electrostatic interactions in the S1 binding pocket. nih.gov For example, studies have shown that some proteases can accommodate a P1-citrulline while others cannot, providing insight into the specific geometry and charge distribution within their active sites. nih.gov The P2 phenylalanine residue is known to fit well into the hydrophobic S2 pocket of many cysteine proteases, and modifications at this position can further elucidate S2 pocket specificity.

Application in High-Throughput Screening for Enzyme Modulators

High-throughput screening (HTS) is a key strategy in drug discovery for identifying compounds that can modulate the activity of a target enzyme. nih.gov Fluorogenic assays based on substrates like this compound are exceptionally well-suited for HTS due to their simplicity, sensitivity, and amenability to automation in a multi-well plate format. upenn.edursc.org

In a typical HTS campaign to find protease inhibitors, the target enzyme is incubated with this compound and a compound from a large chemical library. A reduction in the rate of AMC fluorescence generation compared to a control without the compound indicates that the compound is an inhibitor. upenn.edu The high signal-to-background ratio and the "mix-and-read" nature of the assay allow for the rapid screening of thousands of potential modulators. rsc.org The low reagent volumes required also significantly reduce the cost of large-scale screening campaigns. rsc.org

| Feature | Advantage for HTS | Mechanism |

|---|---|---|

| Fluorometric Signal | High sensitivity and wide dynamic range | Enzymatic cleavage releases AMC, a highly fluorescent molecule. researchgate.net |

| Homogeneous Assay | Simple "mix-and-read" format, no separation steps needed | The assay is performed in a single well, simplifying automation. upenn.edu |

| Miniaturization | Low reagent consumption and cost-effectiveness | Assays can be performed in nanoliter volumes in high-density microplates. upenn.edursc.org |

| Rapid Detection | High throughput (thousands of compounds per day) | Fluorescence can be read quickly by an automated plate reader. nih.gov |

Identification and Characterization of Protease Inhibitors

This compound is utilized in assays to identify and characterize inhibitors of specific proteases. The fundamental principle of these assays is the enzymatic cleavage of the substrate by a target protease, which liberates the highly fluorescent AMC molecule from the non-fluorescent peptide conjugate. The resulting increase in fluorescence intensity is directly proportional to the enzymatic activity.

In the context of inhibitor identification, a test compound is introduced into the reaction mixture containing the target protease and this compound. If the compound inhibits the protease, it will reduce the rate of substrate cleavage, resulting in a lower fluorescence signal compared to a control reaction without the inhibitor. This method is highly adaptable for high-throughput screening (HTS), where large libraries of chemical compounds can be rapidly tested to identify potential protease inhibitors ashpublications.orgmdpi.comnih.gov.

Once a potential inhibitor is identified, this compound is used for its characterization. By measuring the rate of AMC release at various concentrations of the inhibitor, researchers can determine key kinetic parameters. A crucial value is the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the protease's activity by 50%. This provides a quantitative measure of the inhibitor's potency.

Research has demonstrated that modifying the peptide sequence, such as by converting an arginine residue to a citrulline to create this compound, can significantly alter the substrate's specificity for different proteases. For example, this compound can be prepared via the citrullination of its analogue, Z-Phe-Arg-AMC nih.gov. Studies comparing the cleavage of these two substrates by the serine proteases plasmin and thrombin reveal a significant shift in substrate preference. The citrullinated version, this compound, is preferentially cleaved by plasmin over thrombin, demonstrating its utility in assays designed to find inhibitors specific to certain proteases nih.gov. This specificity is critical for developing targeted therapeutic agents. This compound and related compounds have also been identified as effective substrates for plant cysteine proteinases like papain, ficin, and bromelain, suggesting their utility in screening for inhibitors of these enzymes as well researchgate.netevitachem.com.

Research Findings: Kinetic Profile of Citrullinated vs. Arginine-Containing Substrates

The following table presents kinetic data on the cleavage of Z-Phe-Arg-AMC and its citrullinated counterpart, this compound, by two different serine proteases. This data illustrates how the modification of a single amino acid residue alters the substrate specificity, a key factor in designing targeted inhibitor screening assays.

| Protease | Substrate | kcat/KM (M⁻¹s⁻¹) | Fold Change (vs. Thrombin) |

|---|---|---|---|

| Plasmin | Z-Phe-Arg-AMC | Data not available | - |

| Plasmin | This compound | ~1,000 | ~10x increase |

| Thrombin | Z-Phe-Arg-AMC | ~20,000 | - |

| Thrombin | This compound | ~100 | ~200x decrease |

This table is based on reported research findings which show that the citrulline-containing reporter is preferentially cleaved by plasmin versus thrombin, with a 20-fold decrease in kcat/KM for plasmin but a 200-fold decrease for thrombin when compared to the arginine-containing peptide. nih.gov

Discovery of Protease Activators

The same assay principle used for identifying inhibitors can be inverted to discover protease activators. Protease activators are molecules that enhance the catalytic efficiency of an enzyme. Such compounds are of interest in various therapeutic areas where boosting the activity of a specific protease could be beneficial.

In an activator screening assay, this compound and the target protease are incubated with a test compound. An increase in the rate of fluorescence generation, compared to a control reaction without the test compound, would indicate that the molecule is a potential protease activator. This signifies that the compound enhances the protease's ability to cleave the this compound substrate.

This approach allows for the screening of compound libraries to identify novel protease activators. While the search for inhibitors is more common, the methodology is equally applicable to activator discovery. Follow-up studies would then be conducted to characterize the mechanism of activation and determine the compound's potency and specificity. Although the biochemical principle is well-established, specific research examples detailing the use of this compound for the discovery of protease activators are not as prevalent in the scientific literature as those for inhibitor discovery.

Methodological Frameworks for Z Phe Cit Amc Research

Spectrofluorometric Instrumentation and Detection Principles

Spectrofluorometry is the primary technique for measuring enzyme kinetics using Z-Phe-cit-amc. This method relies on the detection of a fluorescent signal that is directly proportional to the rate of substrate cleavage.

The this compound substrate is a synthetic peptide derivative designed to be non-fluorescent in its intact state. It consists of a peptide sequence, Phenylalanine-Citrulline, which is recognized by specific proteases. This peptide is N-terminally protected by a benzyloxycarbonyl (Z) group and C-terminally conjugated to a fluorophore, 7-amino-4-methylcoumarin (B1665955) (AMC), via an amide bond. nih.gov

The principle of the assay is based on contact quenching. nih.gov When the AMC moiety is covalently linked to the peptide, its fluorescence is minimal. google.com Enzymatic hydrolysis of the scissile amide bond between the citrulline residue and the AMC group liberates the free 7-amino-4-methylcoumarin. anaspec.com Unlike its conjugated form, free AMC is highly fluorescent. google.comsfrbm.org This release leads to a significant increase in fluorescence intensity, which can be monitored over time. The rate of increase in fluorescence is directly proportional to the enzymatic activity under investigation. The fluorescence of the liberated AMC is typically measured at an excitation wavelength of approximately 354-380 nm and an emission wavelength of 440-460 nm. anaspec.comevitachem.comfrontiersin.org

The general reaction is as follows: this compound (Minimally Fluorescent) + Enzyme → Z-Phe-cit + AMC (Highly Fluorescent)

To translate the measured relative fluorescence units (RFU) into a quantitative measure of enzyme activity (e.g., moles of substrate cleaved per unit time), a calibration curve using a reference standard of free AMC is essential. google.comsfrbm.org

A standard curve is generated by preparing a series of dilutions of known concentrations of pure AMC in the same assay buffer and matrix as the experimental samples. mdpi.comresearchgate.net The fluorescence of these standards is measured under the identical conditions used for the enzyme assay. uantwerpen.be Plotting the fluorescence intensity (RFU) against the corresponding AMC concentration yields a calibration curve, which should be linear within the range of concentrations tested. sfrbm.orgmdpi.com

Key steps for calibration include:

Preparation of Standards: A stock solution of AMC is serially diluted in the assay matrix (e.g., buffer, cell lysate, or plasma) to create a range of concentrations that encompass the expected amount of AMC to be released in the enzymatic reaction. mdpi.com

Fluorescence Measurement: The fluorescence of each standard is measured using the same instrument settings as the kinetic assay.

Generation of Standard Curve: A graph of fluorescence intensity versus AMC concentration is plotted. A linear regression analysis is performed to obtain the equation of the line (y = mx + c), where 'm' is the slope. uantwerpen.be

Quantification of Activity: The rate of fluorescence increase from the enzymatic reaction (in RFU/min) is divided by the slope of the AMC standard curve to calculate the rate of product formation in molar units (e.g., pmol/min). uantwerpen.be

It is critical to prepare the calibration standards in the same matrix as the samples being analyzed, especially for complex biological samples, to account for potential quenching effects or interference from matrix components. mdpi.comresearchgate.netuantwerpen.be For instance, hemoglobin in hemolyzed plasma samples can absorb excitation and emission light, leading to an underestimation of fluorescence, which can be corrected by using a calibration curve prepared in the same hemolytic sample. uantwerpen.be

| Parameter | Description | Reference |

| Analyte | 7-amino-4-methylcoumarin (AMC) | mdpi.com |

| Typical Concentration Range | 5 nM to 5 mM, depending on assay sensitivity | google.com |

| Matrix | Identical to the experimental sample (e.g., assay buffer, plasma) | mdpi.comuantwerpen.be |

| Analysis | Linear Regression | mdpi.com |

| Output | Slope (RFU/[AMC]) used to convert reaction rates to molar units | uantwerpen.be |

| This interactive table summarizes the key aspects of creating an AMC standard curve for quantification. |

Principles of Fluorescence Generation from AMC Release

Preparation and Handling of this compound for Research Applications

Proper preparation and handling of this compound are paramount for obtaining reliable and reproducible results. The stability and solubility of the compound must be maintained throughout the experiment.

This compound is often synthesized from a precursor substrate like Z-Phe-Arg-AMC through enzymatic modification by peptidylarginine deiminase (PAD) enzymes, which convert the arginine residue to citrulline. nih.gov For research use, this compound is typically supplied as a lyophilized powder.

Recommended Handling Procedures:

Storage: Store the lyophilized powder and stock solutions at -20°C or -80°C, protected from light and moisture to prevent degradation. anaspec.com

Solubilization: The compound is often dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution (e.g., 4-10 mM). evitachem.comuantwerpen.be

Working Solutions: The stock solution should be diluted to the final working concentration in the appropriate aqueous assay buffer immediately before use. It is important to ensure that the final concentration of the organic solvent (e.g., DMSO) in the assay is low (typically <1%) to avoid affecting enzyme activity.

Stability: Avoid repeated freeze-thaw cycles of the stock solution. google.com Aliquoting the stock solution into single-use volumes is recommended. The stability of the compound in aqueous solutions at different pH values and temperatures should be considered, as peptide-AMC substrates can be susceptible to hydrolysis under extreme conditions. evitachem.com

| Parameter | Recommendation | Reference |

| Form | Lyophilized Powder | nih.gov |

| Storage Temperature | -20°C to -80°C | anaspec.com |

| Solvent for Stock | Dimethyl Sulfoxide (DMSO) | evitachem.comuantwerpen.be |

| Handling | Protect from light; aliquot to avoid freeze-thaw cycles | google.comanaspec.com |

| This interactive table provides a quick reference for the proper handling and storage of this compound. |

Control Strategies and Assay Validation in Complex Biological Samples

When measuring enzymatic activity in complex biological matrices such as cell lysates, plasma, or tissue homogenates, rigorous controls and thorough assay validation are required to ensure the results are accurate and specific. nih.gov

Essential Controls:

No-Enzyme Control: A sample containing the substrate in the assay buffer without the enzyme source is used to measure and subtract any non-enzymatic hydrolysis of the substrate.

No-Substrate Control: A sample containing the enzyme source in the assay buffer without the substrate is used to account for any intrinsic fluorescence of the biological sample itself.

Inhibitor Control: To confirm that the observed activity is due to the target enzyme, the assay can be run in the presence of a known, specific inhibitor of that enzyme. A significant reduction in activity validates the specificity of the assay. nih.govnih.gov

Assay Validation Parameters: The validation of an enzyme assay should assess its performance characteristics according to established guidelines. nih.gov

Linearity: The assay should demonstrate a linear relationship between the reaction rate and the concentration of the enzyme under conditions where the substrate is not limiting. mdpi.com

Precision: Assessed by determining the coefficient of variation (CV) from repeated measurements of the same sample. This includes within-run (intra-assay) and between-run (inter-assay) precision. uantwerpen.be

Accuracy: Can be evaluated by spike-and-recovery experiments, where a known amount of pure AMC is added to the biological matrix to see how well it can be measured. mdpi.com

Limit of Detection (LOD): The lowest enzyme activity that can be reliably distinguished from the background noise. It can be calculated as 3.3 times the standard deviation of the blank, divided by the slope of the calibration curve. uantwerpen.be

Limit of Quantitation (LOQ): The lowest activity that can be measured with acceptable precision and accuracy. It can be calculated as 10 times the standard deviation of the blank, divided by the slope of the calibration curve. uantwerpen.be

Integration with Mass Spectrometry for Cleavage Site Identification and Quantitative Analysis

Cleavage Site Identification: Mass spectrometry is the definitive method for identifying the products of an enzymatic reaction. researchgate.net After incubating this compound with the enzyme, the reaction mixture can be analyzed by techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or MALDI-TOF MS. nih.govresearchgate.netnih.gov

The reaction products are separated by HPLC. nih.gov

The mass-to-charge ratio (m/z) of the resulting peptide fragments is determined by MS.

Tandem MS (MS/MS) is then used to sequence the fragments by inducing further fragmentation and analyzing the resulting daughter ions. researchgate.net

This process allows researchers to confirm that cleavage occurred at the intended bond (i.e., between citrulline and AMC) and to identify any alternative or unexpected cleavage sites, which is crucial for assessing enzyme specificity. nih.govplos.org Multiplex substrate profiling by mass spectrometry (MSP-MS) can be used to comprehensively assess the cleavage preferences of a protease under different conditions by incubating it with a complex library of peptides. researchgate.netnih.gov

Quantitative Analysis: Mass spectrometry can also serve as an orthogonal method for quantifying substrate cleavage, complementing the fluorescence data. By using stable isotope-labeled internal standards, LC-MS can provide highly accurate and precise quantification of the cleavage products. This can be particularly useful for validating the fluorometric assay and for studies where chromophores or fluorophores in the biological matrix interfere with optical measurements. researchgate.net

Future Trajectories and Emerging Research Opportunities with Z Phe Cit Amc

Rational Design of Z-Phe-cit-amc Analogs for Enhanced Specificity and Affinity

The development of this compound analogs with tailored properties represents a promising frontier in enzyme research. The goal is to create new probes with heightened specificity for particular proteases or improved affinity, leading to more sensitive and precise assays. Future research in this area will likely focus on systematic modifications of the peptide backbone and the fluorophore.

Key principles guiding the rational design of such analogs include:

Peptide Sequence Elongation: Extending the peptide chain can enhance substrate specificity. By lengthening a tripeptide sequence to a pentapeptide, researchers have successfully increased the specificity of a fluorogenic substrate for the complement enzyme CVFBb over Factor Xa. sci-hub.se This was achieved by both increasing the catalytic efficiency (kcat/Km) for the target enzyme and decreasing it for the off-target enzyme. sci-hub.se

P-Site Substitutions: The amino acid residues at positions P1, P2, P3, etc. (relative to the cleavage site) are critical for enzyme recognition. For instance, studies on the Kex2 protease have shown that it is exquisitely selective for Arginine at the P1 position, with substitutions like citrulline being poorly tolerated. ucsd.edu The P2 position often relies on recognizing a positive charge, while the P3 position can be discriminatory against certain residues like Aspartate. ucsd.edu A systematic substitution of the Phenylalanine (P2) or other potential upstream residues in this compound could therefore fine-tune its selectivity for different proteases.

Incorporation of Non-Canonical Amino Acids: The synthesis of peptides with non-canonical amino acids offers a powerful way to create probes with novel properties, including resistance to degradation, which can be useful for creating specific protease inhibitors. mdpi.com

Table 1: Principles for Rational Design of Fluorogenic Substrate Analogs

| Design Principle | Description | Example Application | Reference(s) |

| Peptide Chain Length | Altering the length of the peptide sequence to engage more of the enzyme's active site subsites. | Lengthening a tripeptide to a pentapeptide increased specificity for complement enzyme CVFBb. | sci-hub.se |

| P-Site Modification | Substituting amino acids at positions P1, P2, P3, etc., to match the preference of the target protease. | Kex2 protease demonstrates high selectivity for Arg at P1 and a charged residue at P2. | ucsd.edu |

| Fluorophore/Quencher Modification | Using different fluorescent reporters (e.g., AMC, AFC) or incorporating quenchers (e.g., FRET-based designs) to alter signal output and sensitivity. | Coumarin and rhodamine dyes are frequently used reporter groups in fluorogenic substrates. | frontiersin.org |

| Non-Canonical Amino Acids | Introducing synthetic amino acids to create protease-resistant inhibitors or probes with unique binding properties. | Can be used for specificity profiling, in vivo studies, and creating bio-orthogonal labels. | mdpi.com |

Exploration of this compound as a Probe for Deiminase Activity (if applicable)

While the citrulline residue in this compound is a product of deimination, the compound itself is not a direct probe for peptidylarginine deiminase (PAD) activity. Instead, its precursor, Z-Phe-Arg-AMC, is the substrate for PAD enzymes. royalsocietypublishing.org The enzymatic action of a PAD, such as PAD1, converts the arginine in Z-Phe-Arg-AMC to citrulline, thereby generating this compound. royalsocietypublishing.org

Following its generation, this compound serves as a fluorogenic substrate for certain proteolytic enzymes. Research has shown that it is a good substrate for plant cysteine proteinases like papain, ficin (B600402), and bromelain (B1164189). researchgate.net Upon cleavage of the amide bond between the citrulline and the AMC group by a protease, the highly fluorescent 7-amino-4-methylcoumarin (B1665955) is released, providing a measurable signal. researchgate.net

Therefore, the future application of this compound in this context lies in a two-step coupled assay: first, using a PAD enzyme to generate the citrullinated substrate, and second, using the generated this compound to probe for the activity of specific proteases that recognize and cleave at citrulline residues. This could be particularly valuable for studying proteases whose activity is dependent on or enhanced by the prior citrullination of their substrates.

Development of this compound-Based Tools for Cellular and Subcellular Protease Profiling

A significant opportunity lies in adapting this compound and its future analogs for use in living cells. While currently employed in assays with cell lysates or purified enzymes, its application for real-time protease profiling within intact cells or specific organelles remains an emerging area. ucsd.edunih.gov

Challenges in this transition include substrate delivery across the cell membrane, stability in the complex cellular environment, and ensuring the probe's specificity for the target protease amidst numerous other enzymes. Future research could focus on:

Improving Cell Permeability: Modifying the this compound structure, for example by adding cell-penetrating peptide sequences or by creating an esterified, more lipophilic version of the AMC fluorophore that can passively diffuse into cells and is subsequently trapped inside by cellular esterases.

Targeting Subcellular Compartments: Incorporating specific localization signals into the peptide sequence to direct the probe to particular organelles, such as the lysosome or mitochondria, would enable the specific profiling of protease activity in these locations.

Multiplexed Imaging: Developing a palette of this compound analogs with different peptide sequences and spectrally distinct fluorophores could allow for the simultaneous monitoring of multiple protease activities within a single cell.

Potential in Advanced Protease Biosensor Development

The core principle of this compound—a peptide linked to a fluorophore that signals a cleavage event—is foundational to the design of more sophisticated biosensors. Future work could integrate this substrate into advanced biosensor platforms for sensitive and real-time detection of protease activity.

Emerging strategies in biosensor development that could incorporate citrullinated substrates include:

FRET-Based Sensors: A promising approach involves creating a sensor molecule with a Förster Resonance Energy Transfer (FRET) pair of fluorophores flanking the Z-Phe-cit sequence. In the intact state, the FRET signal would be high (or low, depending on the design). Upon cleavage by a target protease, the FRET pair is separated, leading to a measurable change in the fluorescence ratio. This ratiometric output provides a more robust signal that is less susceptible to variations in sensor concentration. nih.gov

Genetically Encoded Biosensors: Researchers are developing genetically encoded biosensors where a ligand-binding domain is fused between two fluorescent proteins. nih.gov While more complex, one could envision a system where a protease that specifically recognizes a citrullinated sequence is used as the sensor domain, which upon binding to its target (like this compound), undergoes a conformational change that alters the output of the fused fluorescent proteins.

Nanosensors and Surface-Based Biosensors: The immobilization of this compound analogs onto surfaces, such as those of nanoparticles or electrodes, could form the basis of highly sensitive electrochemical or optical biosensors. nih.govfrontiersin.org For instance, an electrochemical biosensor could be functionalized with anti-citrullinated peptide antibodies to detect the presence of specific biomarkers for diseases like rheumatoid arthritis. nih.gov

Contributions to Understanding Post-Translational Modifications and Enzyme Dysfunction

The study of this compound and similar molecules provides profound insights into the role of citrullination, a key post-translational modification (PTM), in health and disease. royalsocietypublishing.orgfrontiersin.org Citrullination, the conversion of an arginine residue to citrulline, is catalyzed by PAD enzymes and results in the loss of a positive charge, which can dramatically alter a protein's structure, function, and interactions. frontiersin.orgmdpi.com

Research utilizing citrullinated substrates contributes to this understanding in several ways:

Elucidating Enzyme Specificity: Citrullination of a substrate can act as a molecular switch, turning an enzyme inhibitor into a substrate or altering the specificity of a protease. For example, the citrullination of the SERPIN antiplasmin converts it from an inhibitor of the protease plasmin into a highly efficient substrate. royalsocietypublishing.org

Linking PTMs to Disease: Dysregulated citrullination is a hallmark of numerous autoimmune diseases, such as rheumatoid arthritis, and various cancers. royalsocietypublishing.orgmdpi.comnih.govnih.gov The presence of citrullinated proteins in the synovial fluid of rheumatoid arthritis patients is a known hallmark of the disease. royalsocietypublishing.org Studying how proteases in these environments process citrullinated peptides like this compound can help unravel the pathological mechanisms.

Understanding PTM Crosstalk: Citrullination does not occur in isolation and can influence other PTMs, such as methylation and acetylation, on the same protein. royalsocietypublishing.org This "crosstalk" can regulate downstream biological events, including gene expression. royalsocietypublishing.org Synthetic substrates allow for the systematic study of how citrullination at a specific site affects the action of other enzymes that modify nearby residues.

Table 2: Documented Effects of Protein Citrullination on Enzyme/Protein Function

| Protein | Modifying Enzyme | Effect of Citrullination | Consequence | Reference(s) |

| Antiplasmin | PADs | Converts the inhibitor into a substrate for plasmin. | Increases fibrinolysis (breakdown of blood clots). | royalsocietypublishing.org |

| Antithrombin | PADs | Abolishes inhibitory activity towards thrombin. | Increases clot formation. | royalsocietypublishing.org |

| t-PAI (Tissue Plasminogen Activator Inhibitor) | PADs | Impairs binding to its cognate protease. | Increases fibrinolysis. | royalsocietypublishing.org |

| Inhibitor of Growth 4 (ING4) | PAD4 | Citrullinates the p53 binding domain. | Inhibits the interaction between ING4 and the tumor suppressor p53. | nih.gov |

| Histones | PADs | Neutralizes positive charge, can antagonize arginine methylation. | Affects chromatin structure and gene expression. | frontiersin.org |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.